molecular formula C10H13N3O4S B8339534 N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide

N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide

Cat. No.: B8339534
M. Wt: 271.30 g/mol
InChI Key: FYZIKEKHLDPREF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol. It is a key intermediate in the preparation of the sulfonylurea herbicide Foramsulfuron. This compound is characterized by its beige solid appearance and slight solubility in DMSO and methanol when heated.

Preparation Methods

The synthesis of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide involves several steps. One common synthetic route includes the reaction of 2-aminosulfonyl-4-formylaminobenzamide with dimethylamine under specific conditions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or methanol to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives by altering its functional groups.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of herbicides like Foramsulfuron.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products, including herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide involves its interaction with specific molecular targets. In the case of its use as an intermediate for herbicides, it targets enzymes involved in plant growth, leading to the inhibition of essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide can be compared with other similar compounds, such as:

    2-Aminosulfonyl-4-formylaminobenzamide: A precursor in its synthesis.

    Foramsulfuron: A sulfonylurea herbicide for which it is an intermediate.

    N,N-Dimethyl-2-aminosulfonyl-4-formylaminobenzamide: A closely related compound with similar properties. The uniqueness of this compound lies in its specific structure and its role as a key intermediate in the synthesis of herbicides, making it valuable in agricultural chemistry.

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

4-formamido-N,N-dimethyl-2-sulfamoylbenzamide

InChI

InChI=1S/C10H13N3O4S/c1-13(2)10(15)8-4-3-7(12-6-14)5-9(8)18(11,16)17/h3-6H,1-2H3,(H,12,14)(H2,11,16,17)

InChI Key

FYZIKEKHLDPREF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)NC=O)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 40 g N,N-Dimethyl 2-aminosulfonyl-4-nitrobenzamide (VIII), sodium molybdate (0.08 g) and Pd/C (3 g, 5%, 50% water) in formic acid (200 ml) was hydrogenated at 50° C. and 40 bar for 7 hours. The catalyst was then filtered and washed with formic acid (20 ml). The filtrate was concentrated in vacuo and ethyl acetate (200 ml) added. After stirring for 2 hours at 20° C. the product was filtered, the filtrate concentrated and re-filtered. The combined solids were washed with ethyl acetate (20 ml) and dries at 50° C./50 mbar. Yield: 35.3 g (=84.3%), 94.1% w/w, mp.: 192-193° C.
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40 g
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200 mL
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0.08 g
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3 g
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catalyst
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Synthesis routes and methods II

Procedure details

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